N-(4-氯苄基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

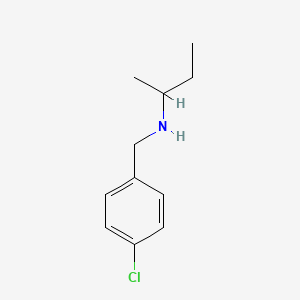

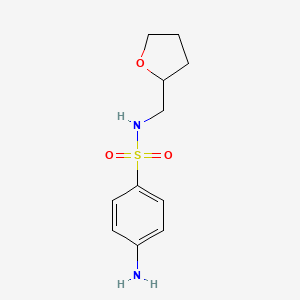

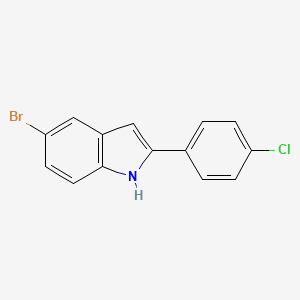

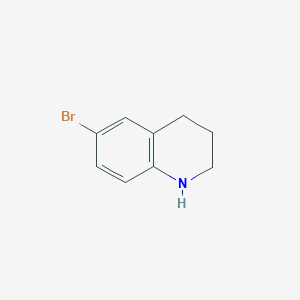

N-(4-chlorobenzyl)butan-2-amine is a chemical compound that is structurally related to various synthesized compounds with potential biological activities. Although the specific compound N-(4-chlorobenzyl)butan-2-amine is not directly mentioned in the provided papers, the related compounds discussed involve chlorobenzyl groups and amine functionalities, which are relevant to the analysis of N-(4-chlorobenzyl)butan-2-amine.

Synthesis Analysis

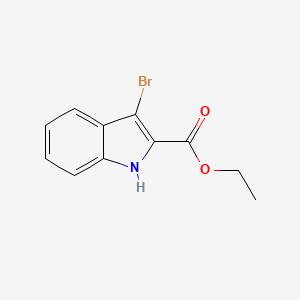

The synthesis of compounds related to N-(4-chlorobenzyl)butan-2-amine involves reactions between amine-containing molecules and chlorobenzaldehyde derivatives. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was achieved by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Similarly, the compound (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine was obtained from a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde . These methods suggest that N-(4-chlorobenzyl)butan-2-amine could potentially be synthesized through a reaction involving a suitable butan-2-amine derivative and 4-chlorobenzaldehyde.

Molecular Structure Analysis

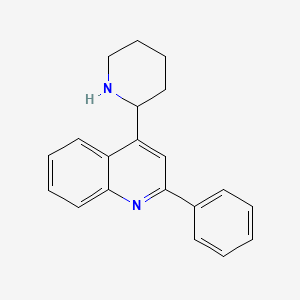

The molecular structure of compounds similar to N-(4-chlorobenzyl)butan-2-amine has been determined using single-crystal X-ray diffraction. For example, the crystal structure of the synthesized compound in paper belongs to the triclinic system and has specific cell parameters. The compound in paper forms inversion-related pairs of molecules linked by C-H···π(arene) hydrogen bonds, which are further connected into sheets by π-π stacking interactions. These structural details provide insights into how N-(4-chlorobenzyl)butan-2-amine might exhibit similar molecular interactions due to the presence of aromatic rings and amine groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with chlorobenzyl and amine groups typically include the formation of bonds through nucleophilic substitution or condensation reactions. The papers provided do not detail specific reactions for N-(4-chlorobenzyl)butan-2-amine, but the synthesis methods described for related compounds suggest that similar reactions could be applicable. For instance, the formation of imine bonds through the reaction of an amine with an aldehyde is a common reaction that could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(4-chlorobenzyl)butan-2-amine, such as solubility, melting point, and biological activity, are influenced by their molecular structure. The antitumor activity of the compound in paper was evaluated, showing IC50 values against certain cancer cell lines. These properties are crucial for understanding the potential applications of N-(4-chlorobenzyl)butan-2-amine in a biological context. The specific physical properties of N-(4-chlorobenzyl)butan-2-amine would need to be determined experimentally, but it can be inferred that the presence of the chlorobenzyl group may affect its solubility and reactivity.

科学研究应用

-

N,4-diphenylthiazol-2-amine derivatives

- Application: These compounds were evaluated for their antimicrobial and anti-inflammatory activities .

- Method: The derivatives were synthesized using the Hantzsch method. The reaction involved three steps and was carried out in eco-friendly conditions .

- Results: Most of the tested compounds showed potent antifungal activity. They also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

-

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

- Application: These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

未来方向

The future directions for “N-(4-chlorobenzyl)butan-2-amine” and similar compounds could involve their use in the synthesis of pharmaceuticals and other chemically active compounds. Biocatalytic processes, for instance, offer a promising avenue for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDICODYXMPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405890 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)butan-2-amine | |

CAS RN |

46234-40-6 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)